molecular formula C7H18Cl2N2 B2673615 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine dihydrochloride CAS No. 1286628-31-6

2-(1-Methylpyrrolidin-3-yl)ethan-1-amine dihydrochloride

Cat. No. B2673615
CAS RN: 1286628-31-6
M. Wt: 201.14
InChI Key: FPKONHRRYRSJIT-UHFFFAOYSA-N
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Description

“2-(1-Methylpyrrolidin-3-yl)ethan-1-amine dihydrochloride” is a chemical compound with the molecular formula C7H18Cl2N2 . It is related to “2-(1-methylpyrrolidin-3-yl)ethan-1-ol”, which has a molecular weight of 129.2 .


Molecular Structure Analysis

The InChI code for “2-(1-Methylpyrrolidin-3-yl)ethan-1-amine dihydrochloride” is 1S/C7H16N2.2ClH/c1-9-6-2-3-7(9)4-5-8;;/h7H,2-6,8H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Nucleophilic Reactivity

Tertiary alkylamines, including compounds like "2-(1-Methylpyrrolidin-3-yl)ethan-1-amine dihydrochloride," exhibit significant nucleophilic reactivity. This property is crucial for various organic transformations, including reactions with benzhydrylium ions, where the kinetics of these reactions have been thoroughly studied. Such studies contribute to our understanding of nucleophilicity and electrophilicity in organic synthesis, aiding in the development of new synthetic methodologies (Ammer et al., 2010).

Catalysis and Asymmetric Synthesis

The compound's structural framework is advantageous in catalyzing asymmetric Michael additions and other enantioselective reactions. This application is evident in the synthesis of densely substituted L-proline esters, which, upon hydrogenation, yield aminopyrrolidine derivatives. These derivatives are instrumental in catalyzing asymmetric reactions, showcasing the compound's role in producing enantioenriched molecules (Ruiz-Olalla et al., 2015).

Synthesis of Bioactive Molecules

Furthermore, "2-(1-Methylpyrrolidin-3-yl)ethan-1-amine dihydrochloride" is a key intermediate in synthesizing bioactive molecules. An example includes its use in the enantioselective synthesis of syn/anti-1,3-amino alcohols, which are valuable in medicinal chemistry for their potential therapeutic applications. This synthesis strategy demonstrates the compound's versatility in accessing pharmacologically relevant structures (Jha et al., 2010).

Structural and Functional Material Synthesis

The chemical flexibility of "2-(1-Methylpyrrolidin-3-yl)ethan-1-amine dihydrochloride" extends to the synthesis of functional materials. For example, its derivatives have been used to synthesize novel antimicrobial and cytotoxic compounds, showcasing the potential for developing new therapeutic agents. This application underscores the importance of tertiary alkylamines in drug discovery and development processes (Noolvi et al., 2014).

properties

IUPAC Name

2-(1-methylpyrrolidin-3-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9-5-3-7(6-9)2-4-8;;/h7H,2-6,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKONHRRYRSJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1286628-31-6
Record name 2-(1-methylpyrrolidin-3-yl)ethan-1-amine dihydrochloride
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